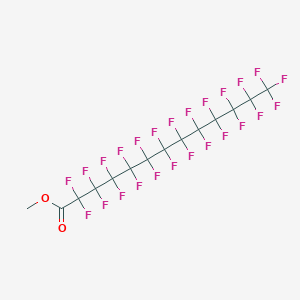

Methyl perfluorotridecanoate

Übersicht

Beschreibung

“Methyl perfluorotridecanoate” is also known as DTXSID50895761, and Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotri . It is a type of per- and polyfluoroalkyl substance (PFAS), which are a group of man-made chemicals that have been in use since the 1940s .

Synthesis Analysis

The synthesis of perfluorochemicals, to which “this compound” belongs, involves a process called electrochemical fluorination (ECF). This reaction occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V .

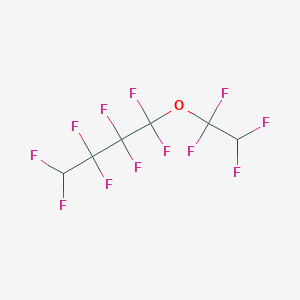

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3 .

Wissenschaftliche Forschungsanwendungen

Food Packaging Materials

Methyl perfluorotridecanoate, as part of the perfluorinated compounds (PFCs) group, is utilized in food packaging materials. These compounds are used as coatings or additives to provide oil and moisture resistance. A study examined various food packaging materials from the Greek market, including those made from paper, paperboard, and aluminum foil. It was found that PFCs, including perfluorotridecanoic acid (PFTrDA), were detected in fast food boxes, suggesting their use in food packaging for their resistant properties (Zafeiraki et al., 2014).

Environmental Contamination and Health Risks

Perfluorotridecanoic acid (PFTrDA) has been detected in various environmental samples, indicating its widespread use and persistence. Studies have found PFTrDA in wild freshwater fish from rivers in South China, which points to its bioaccumulation in the environment and potential health risks for local populations consuming these fish (Pan et al., 2014). Another study noted the detection of PFTrDA in sediments from Tokyo Bay, providing evidence of its environmental dynamics and historical pollution trends (Zushi et al., 2010).

Impacts on Human Health

Research has also focused on the potential health impacts of PFTrDA exposure. One study explored the association between prenatal exposure to PFTrDA and allergic diseases in children, finding that lower prenatal exposure may decrease the risk of developing eczema in early childhood, particularly in female infants (Okada et al., 2014). Another study examined the relationship between perfluoroalkyl substances, including PFTrDA, and kidney stones in US adults, revealing a possible link to increased risk of kidney stones (Mao et al., 2020).

Zukünftige Richtungen

The future research directions for “Methyl perfluorotridecanoate” and other PFAS involve better understanding their environmental distribution, toxicity, and exposure risks . There is also a need for developing robust and quick definitive methods for their analysis . Furthermore, the development of PFAS-free alternatives for various applications is a priority .

Wirkmechanismus

Target of Action

Methyl perfluorotridecanoate, as a member of the per- and polyfluoroalkyl substances (PFASs) family, is known to have a wide range of targets. These compounds are recognized for their high stability and bioaccumulation potential . They have been found to have adverse impacts on various biological systems, including the endocrine, immune, and nervous systems . .

Mode of Action

For instance, some PFASs have been shown to stimulate the growth of certain organisms and inhibit others

Biochemical Pathways

For example, they can affect the production of isoprenoids, which are essential biochemical compounds . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

Pharmacokinetic studies play a vital role in understanding the bioavailability and overall effects of a compound

Result of Action

For instance, they have been linked to toxicity in aquatic vertebrates

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. PFASs are widely distributed in the environment due to their extensive use in various industries . They are known to accumulate in various ecosystems, especially in aquatic environments . The action of this compound can be influenced by factors such as the presence of other chemicals, temperature, pH, and the specific characteristics of the local environment.

Eigenschaften

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3F25O2/c1-41-2(40)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVGSSHSKHYZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3F25O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895761 | |

| Record name | Methyl perfluorotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185230-63-1 | |

| Record name | Methyl perfluorotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

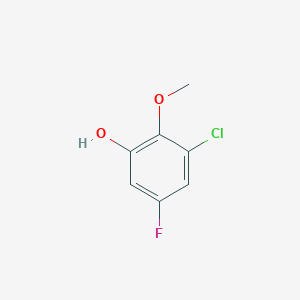

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)